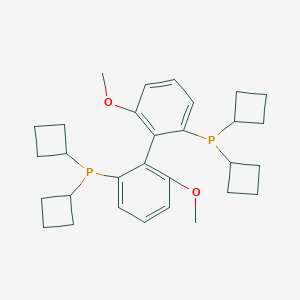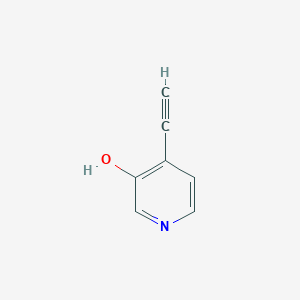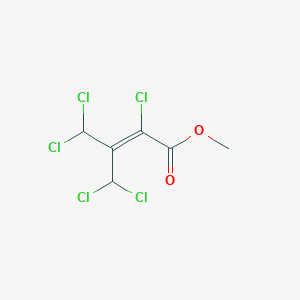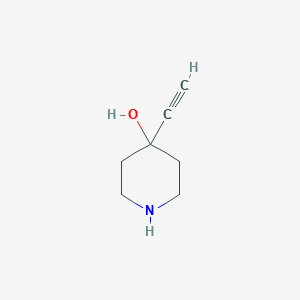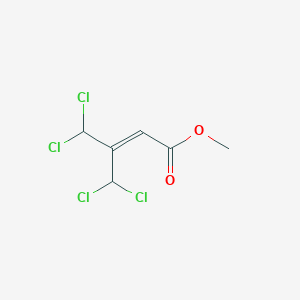![molecular formula C17H18ClN3 B138931 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 157286-81-2](/img/structure/B138931.png)
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
The compound 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a derivative of pyrrolopyrimidine, a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The pyrrolopyrimidine core is a common motif in pharmaceuticals and agrochemicals, and modifications on this core structure can lead to compounds with diverse chemical and biological properties.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported through several methods. One efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, a related compound, was achieved in four steps starting from dimethyl malonate with an overall yield of 23% . This process was scalable and resulted in a product with high purity. Another improved synthesis method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was described, which involved a seven-step process starting from the same starting material, dimethyl malonate, and achieved a 31% overall yield . These methods highlight the practical approaches to synthesizing the pyrrolopyrimidine scaffold, which could be adapted for the synthesis of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives has been studied through various techniques, including X-ray diffraction. For instance, the crystal structure of a related compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, was determined, revealing a planar pyrido-pyrimidine moiety and stabilization through C-H⋯O and C-H⋯Cl hydrogen bonds, as well as π-π interactions . Although the exact structure of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not provided, similar analytical techniques could be used to elucidate its molecular structure.
Chemical Reactions Analysis
The reactivity of pyrrolopyrimidine derivatives can be inferred from studies on similar compounds. For example, pyrrolo[3,2-d]pyrimidine derivatives were synthesized from corresponding 1,3-dimethyluracils by treatment with m-chloroperoxybenzoic acid, followed by conversion to methoxy derivatives . These reactions demonstrate the potential for functional group transformations on the pyrrolopyrimidine core, which could be relevant for the chemical reactions of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrido-pyrimidine moiety and the presence of hydrogen bonds and π-π interactions can affect the compound's solubility, melting point, and stability . The specific properties of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine would need to be determined experimentally, but it is likely that they would be similar to those of related compounds with similar structural features.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The pyrrolopyrimidine core, by extension, can be considered crucial in medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. Recent reviews have focused on the use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting the role of organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents in facilitating these syntheses. This underscores the compound's utility in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Pyrimidine derivatives, including pyrrolopyrimidines, are noted for their utility as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This property makes them suitable for use in synthesizing optical sensors, alongside their noted biological and medicinal applications. The versatility of pyrimidine derivatives as sensing probes has been extensively reviewed, covering literature from 2005 to 2020 (Jindal & Kaur, 2021).
Anti-inflammatory and Anti-cancer Properties
The anti-inflammatory properties of pyrimidines are well-documented, with a wide array of pyrimidine derivatives displaying potent effects against various inflammatory mediators. This body of research provides a detailed account of the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, offering insights into future research directions for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Moreover, pyrimidine-based compounds, including pyrrolopyrimidines, have demonstrated significant anticancer potential. The structure of these compounds and their diverse mechanisms of action highlight their ability to interact with various biological targets, suggesting their promise as future drug candidates in cancer therapy (Kaur et al., 2014).
Direcciones Futuras
The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Overall, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs including compounds 1, 8, and 11 have been identified as promising antiviral agents against flaviviruses ZIKV and dengue virus (DENV) . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYVRQHDEHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444851 | |
| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
157286-81-2 | |
| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

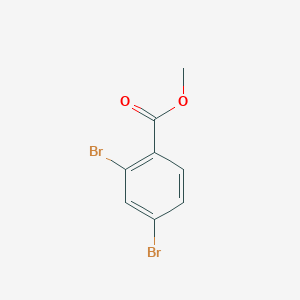
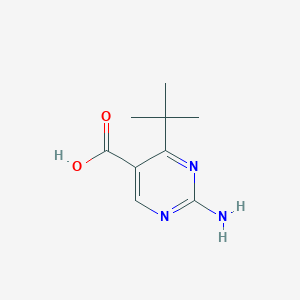
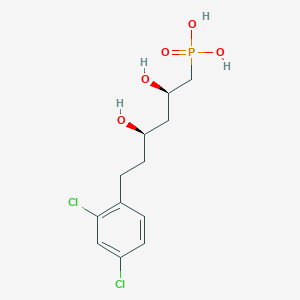
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
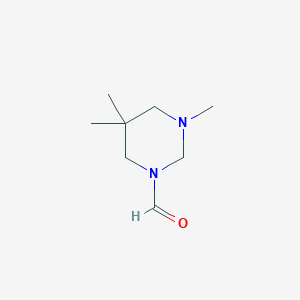
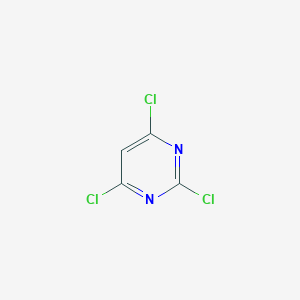
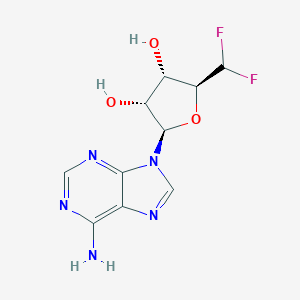
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
